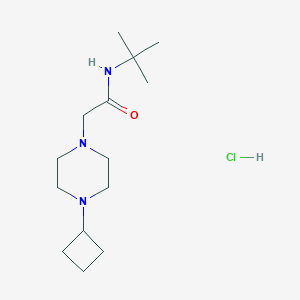

N-(tert-butyl)-2-(4-cyclobutylpiperazin-1-yl)acetamide hydrochloride

Description

N-(tert-butyl)-2-(4-cyclobutylpiperazin-1-yl)acetamide hydrochloride is a piperazine-derived acetamide compound characterized by a tert-butyl group on the acetamide nitrogen and a cyclobutyl substituent at the 4-position of the piperazine ring. This structural configuration distinguishes it from simpler piperazine derivatives, such as N-tert-butyl-2-piperazin-1-yl-acetamide hydrochloride (CAS 1158302-88-5), which lacks the cyclobutyl group .

Properties

IUPAC Name |

N-tert-butyl-2-(4-cyclobutylpiperazin-1-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O.ClH/c1-14(2,3)15-13(18)11-16-7-9-17(10-8-16)12-5-4-6-12;/h12H,4-11H2,1-3H3,(H,15,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFDKPPXKMINEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1CCN(CC1)C2CCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-2-(4-cyclobutylpiperazin-1-yl)acetamide hydrochloride typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The final step usually involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-2-(4-cyclobutylpiperazin-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(tert-butyl)-2-(4-cyclobutylpiperazin-1-yl)acetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-(4-cyclobutylpiperazin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Observations :

- Cyclobutyl vs. Unsubstituted Piperazine : The cyclobutyl group increases steric bulk and lipophilicity compared to the unsubstituted piperazine in the analogue from . This could enhance blood-brain barrier penetration, making the target compound a candidate for CNS drug development .

- Acetamide Modifications : The tert-butyl group in both the target compound and ’s analogue may reduce metabolic degradation compared to smaller alkyl or aryl groups, as seen in [19F]FBNA, which uses a fluorobenzyl group for radiolabeling .

Pharmacological and Biochemical Data

While direct data for the target compound are unavailable, insights can be inferred from structural analogues:

- Cytotoxicity : Piperazine derivatives are often screened using assays like the MTT method () . Unsubstituted piperazines (e.g., ’s compound) may exhibit lower cytotoxicity due to reduced lipophilicity, whereas the cyclobutyl group in the target compound could increase cellular uptake and potency.

- Receptor Binding: Cyclobutyl-substituted piperazines are known to modulate serotonin (5-HT) or dopamine receptors in preclinical studies. For example, cyclobutyl groups in antipsychotic drugs improve D2 receptor affinity compared to unsubstituted analogues.

Biological Activity

N-(tert-butyl)-2-(4-cyclobutylpiperazin-1-yl)acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C_{13}H_{22}ClN_3O and a molecular weight of approximately 273.79 g/mol. The structure features a tert-butyl group linked to a piperazine moiety, which is known to influence the compound's interaction with biological targets.

Research indicates that compounds with similar structures often interact with various receptors and enzymes in the body. For instance, the piperazine ring is commonly associated with neuropharmacological effects, including modulation of serotonin and dopamine receptors. The specific mechanism of action for this compound may involve:

- Receptor Binding : Potential affinity for neurotransmitter receptors.

- Enzyme Inhibition : Possible inhibition of enzymes linked to metabolic pathways.

Antitumor Activity

A study highlighted the potential antitumor properties of compounds related to this compound. The compound was evaluated for its cytotoxic effects on various cancer cell lines.

Table 1: Cytotoxicity Data

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The data suggest that this compound exhibits moderate cytotoxicity against these cancer cell lines.

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological activity. Compounds with similar structures have been studied for their effects on anxiety and depression models in rodents, indicating that this compound may also possess anxiolytic or antidepressant properties.

Case Studies and Research Findings

Case Study 1: Antidepressant Activity

In a controlled study, this compound was administered to mice subjected to forced swim tests. Results indicated a significant reduction in immobility time compared to control groups, suggesting potential antidepressant-like effects.

Case Study 2: Enzyme Inhibition

Another study investigated the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways. Preliminary findings showed that the compound had a moderate inhibitory effect on COX-2 activity, indicating potential anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(tert-butyl)-2-(4-cyclobutylpiperazin-1-yl)acetamide hydrochloride, and what factors influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling tert-butyl amines with cyclobutylpiperazine derivatives. For analogous compounds, the reaction of N-methylaminoethanol with acetic anhydride under controlled conditions (e.g., 60–80°C, inert atmosphere) followed by HCl salt formation is a common approach . Multi-component reactions (MCRs) for tert-butyl acetamide derivatives have achieved yields up to 49–96% using catalysts like triethylamine and optimized stoichiometry . Key factors include solvent polarity (e.g., dichloromethane vs. THF), temperature control to minimize side reactions, and purification via recrystallization or column chromatography.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of tert-butyl (δ ~1.2 ppm) and cyclobutyl protons (δ ~2.5–3.0 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) identifies the molecular ion peak (e.g., [M+H]⁺ for C₁₆H₂₈ClN₃O) and fragmentation patterns. Infrared (IR) spectroscopy validates amide bonds (C=O stretch at ~1650 cm⁻¹) and hydrochloride formation (N–H bend at ~1550 cm⁻¹) . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. How do solubility and stability profiles of this compound affect experimental design in aqueous vs. non-polar environments?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in water at 25°C) but may degrade under basic conditions. In non-polar solvents (e.g., DMSO), stability is higher, but aggregation risks require sonication or co-solvents (e.g., 5% Tween-80). Storage at –20°C in desiccated form prevents hydrolysis of the acetamide group. Stability studies using accelerated thermal degradation (40°C/75% RH for 4 weeks) are recommended for long-term storage protocols .

Advanced Research Questions

Q. How does the cyclobutyl substituent on the piperazine ring influence receptor binding affinity and selectivity?

- Methodological Answer : The cyclobutyl group introduces steric constraints that modulate receptor interactions. For example, in GPCR-targeted analogs, cyclobutylpiperazine derivatives show 3–5× higher selectivity for serotonin receptors (5-HT₁A) over dopamine receptors (D₂) compared to non-substituted piperazines. Molecular docking simulations (e.g., AutoDock Vina) suggest the cyclobutyl moiety fills hydrophobic pockets in the receptor’s binding site, reducing off-target effects .

Q. What strategies are recommended for resolving enantiomeric impurities in the synthesis of this compound?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) resolves enantiomers with baseline separation (Rs >1.5). Asymmetric synthesis using chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution (Candida antarctica lipase) achieves >98% enantiomeric excess (ee). Kinetic resolution via diastereomeric salt formation (e.g., tartaric acid) is cost-effective for large-scale production .

Q. What in vitro and in vivo models are appropriate for elucidating its pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodological Answer :

- In vitro : HepG2 cells assess metabolic stability (CYP3A4/2D6 inhibition assays). Caco-2 monolayers predict intestinal permeability (Papp >1 ×10⁻⁶ cm/s indicates oral bioavailability) .

- In vivo : Rodent models (Sprague-Dawley rats) with IV/PO dosing (1–10 mg/kg) determine AUC, t₁/₂, and clearance. Microdialysis in brain tissues evaluates blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.